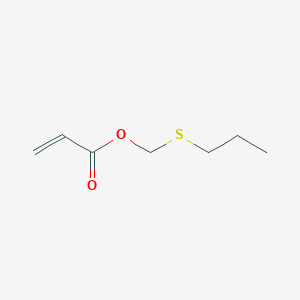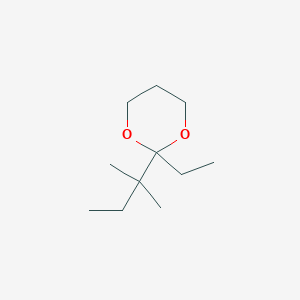![molecular formula C13H10N2O B14516448 3-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-89-1](/img/structure/B14516448.png)
3-Methyloxepino[2,3-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that features a fused ring system combining an oxepine and a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable diketone or aldehyde, followed by cyclization to form the quinoxaline core. The oxepine ring can be introduced through further functionalization and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve high yields and selectivity .
化学反応の分析
Types of Reactions: 3-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
科学的研究の応用
Chemistry: 3-Methyloxepino[2,3-B]quinoxaline is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用機序
The mechanism of action of 3-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
類似化合物との比較
Pyrrolo[2,3-B]quinoxaline: Known for its antioxidant and anticancer properties.
Indolo[2,3-B]quinoxaline: Used in optoelectronic devices and medicinal chemistry.
Thieno[2,3-B]quinoxaline: Employed in the synthesis of materials with electronic applications.
Uniqueness: 3-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
62911-89-1 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
3-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-6-7-12-13(16-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 |
InChIキー |
OWLQDBMZYXDCBA-UHFFFAOYSA-N |
正規SMILES |
CC1=COC2=NC3=CC=CC=C3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


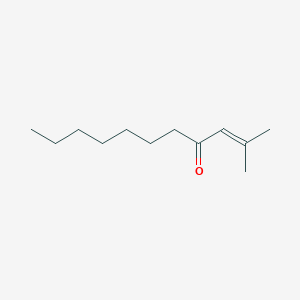


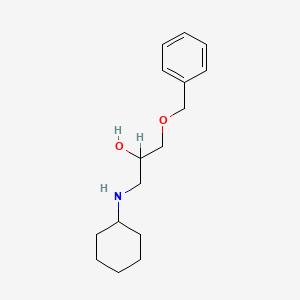

![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
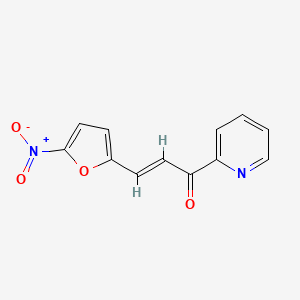
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)



![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
